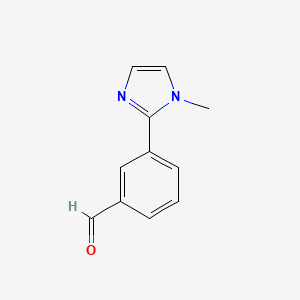

3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde

Description

Properties

IUPAC Name |

3-(1-methylimidazol-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-6-5-12-11(13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJUIECDGLGQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Methyl 1h Imidazol 2 Yl Benzaldehyde

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde reveals several viable synthetic pathways. The primary disconnections can be made at the carbon-carbon bond linking the imidazole (B134444) and benzaldehyde (B42025) moieties, or at the nitrogen-carbon bonds within the imidazole ring itself.

Disconnection 1: Imidazole-Benzaldehyde C-C Bond

This is the most common and versatile approach. The target molecule can be disconnected at the C2 of the imidazole and C1 of the benzaldehyde ring. This leads to two key synthons: a 1-methyl-1H-imidazol-2-yl nucleophile or electrophile and a 3-formylphenyl electrophile or nucleophile. This strategy paves the way for various cross-coupling reactions.

Disconnection 2: Imidazole Ring C-N Bonds

Alternatively, the imidazole ring can be constructed from acyclic precursors. This approach involves disconnecting the C-N bonds of the imidazole ring, leading back to components such as a glyoxal (B1671930) derivative, an aldehyde (3-formylbenzaldehyde), ammonia (B1221849), and methylamine. This strategy often utilizes multicomponent reactions.

Approaches to Imidazole Ring Construction and Functionalization at the 2-Position

The formation of the 1-methyl-2-substituted imidazole ring is a crucial step. Several methods have been developed for this purpose.

One of the classical methods is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. wikipedia.orghandwiki.orgscribd.com A modification of this reaction, where one equivalent of ammonia is replaced by a primary amine (in this case, methylamine), can afford N-substituted imidazoles. wikipedia.orghandwiki.org

Another powerful method is the Van Leusen imidazole synthesis , which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine. This [3+2] cycloaddition provides a direct route to substituted imidazoles.

Functionalization at the 2-position of a pre-formed 1-methylimidazole (B24206) ring is also a viable strategy. This can be achieved by deprotonation at the C2 position with a strong base to form an organolithium or other organometallic species, which can then react with an appropriate electrophile.

Strategies for Benzaldehyde Moiety Functionalization at the 3-Position

Introducing a formyl group at the meta-position of the benzene (B151609) ring can be achieved through several methods.

A common strategy involves the use of a pre-functionalized starting material, such as 3-formylphenylboronic acid . This commercially available or readily synthesized reagent is a key building block for Suzuki-Miyaura coupling reactions. chemicalbook.com The synthesis of 3-formylphenylboronic acid can be accomplished from 3-chlorobenzaldehyde (B42229) diethyl acetal (B89532) via lithiation and subsequent reaction with a borate (B1201080) ester. google.com

Direct formylation of a phenyl group already attached to the imidazole ring is another possibility, although it can present challenges with regioselectivity. Reactions such as the Vilsmeier-Haack or Gattermann-Koch formylation could potentially be employed, but controlling the position of formylation would be critical. wikipedia.org

Coupling Reactions for Imidazole-Benzaldehyde Linkage

The connection of the imidazole and benzaldehyde fragments is most efficiently achieved through transition metal-catalyzed cross-coupling reactions.

Direct Coupling Methods

Direct C-H arylation of 1-methylimidazole with a 3-halobenzaldehyde derivative offers an atom-economical approach. This method, however, can suffer from issues of regioselectivity on the imidazole ring.

Multi-Component Reaction Sequences

As mentioned in the retrosynthetic analysis, a one-pot synthesis can be envisioned where the imidazole ring is formed and coupled to the benzaldehyde moiety in a single synthetic operation. The Debus-Radziszewski synthesis, using 3-formylbenzaldehyde, glyoxal, ammonia, and methylamine, represents a potential multi-component pathway to the target molecule. wikipedia.orghandwiki.orgijprajournal.com

Catalytic Synthetic Protocols

Catalytic cross-coupling reactions are the most widely employed and versatile methods for constructing the C-C bond between the imidazole and phenyl rings.

Suzuki-Miyaura Coupling : This is a highly efficient and popular method that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. libretexts.org For the synthesis of this compound, two main variations are possible:

Coupling of 2-halo-1-methylimidazole with 3-formylphenylboronic acid.

Coupling of 1-methyl-2-(tributylstannyl)imidazole with 3-bromobenzaldehyde (B42254).

| Reactant 1 | Reactant 2 | Catalyst System |

| 2-Bromo-1-methylimidazole | 3-Formylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ |

| 1-Methyl-2-(tributylstannyl)imidazole | 3-Bromobenzaldehyde | Pd(PPh₃)₄ |

Stille Coupling : This reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgnumberanalytics.comlibretexts.org This method is known for its tolerance of a wide range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst System |

| 1-Methyl-2-(tributylstannyl)imidazole | 3-Iodobenzaldehyde | Pd(PPh₃)₄ |

| 2-Iodo-1-methylimidazole | 3-(Tributylstannyl)benzaldehyde | Pd(PPh₃)₄ |

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.orgnih.gov Organozinc reagents are generally more reactive than their boron or tin counterparts.

| Reactant 1 | Reactant 2 | Catalyst System |

| 2-Chloro-1-methylimidazole | (3-Formylphenyl)zinc chloride | Pd(dppf)Cl₂ |

| (1-Methyl-1H-imidazol-2-yl)zinc chloride | 3-Bromobenzaldehyde | Pd(dppf)Cl₂ |

These catalytic protocols offer high yields and functional group tolerance, making them the preferred methods for the synthesis of this compound and its derivatives.

4 Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies in organic chemistry to minimize environmental impact. While specific literature on the green synthesis of this compound is not extensively detailed, the synthesis of analogous 2-arylimidazole derivatives has been a fertile ground for the application of sustainable techniques. These approaches focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Methodologies such as microwave-assisted synthesis, sonochemistry, the use of green solvents, eco-friendly catalysts, and modern atom-economical coupling reactions are highly relevant and can be extrapolated for the cleaner synthesis of the target compound.

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Alternative energy sources are a cornerstone of green chemistry, offering significant reductions in reaction times and often leading to higher yields and purer products compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of imidazole derivatives, microwave-assisted protocols have been shown to be superior to conventional heating in terms of reaction time and yield. This technique often allows for solvent-free reactions, further enhancing its green credentials. researchgate.net For instance, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine on a solid support like acidic alumina (B75360) can be efficiently carried out under microwave irradiation without any solvent. researchgate.net A comparative study on the synthesis of aryl imidazoles highlighted a dramatic reduction in reaction time from 12-15 hours with conventional reflux to just 13-16 minutes under microwave conditions, with yields often improving. This efficient heating method can be directly applied to multicomponent reactions that form the imidazole core, significantly reducing energy consumption. nih.govorientjchem.org

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Imidazoles

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, which accelerates chemical reactions. nih.gov This method is known for its operational simplicity, mild reaction conditions, and efficiency. The synthesis of various substituted imidazoles has been successfully achieved using ultrasound, often at room temperature, which drastically reduces energy costs. nih.govpharmacyjournal.info For example, the synthesis of 2,4,5-trisubstituted imidazoles can be performed under ultrasonic irradiation using catalysts like zirconium (IV) acetylacetonate, with reaction times dropping from 3 hours under reflux to as little as 20 minutes, and yields increasing significantly. nih.gov This eco-friendly method, which can often be conducted in greener solvents like water or ethanol, presents a viable strategy for the synthesis of this compound. pharmacyjournal.info

Sustainable Solvents and Catalyst-Free Approaches

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Green chemistry encourages the use of benign solvents or, ideally, the elimination of solvents altogether.

Green Solvents: There is a growing trend to replace traditional volatile organic compounds (VOCs) with greener alternatives. Ethyl lactate, a biodegradable, recyclable, and non-corrosive bio-based solvent, has been successfully used for the catalyst-free synthesis of highly substituted imidazoles. tandfonline.comresearchgate.net The products often precipitate from the solvent, allowing for simple filtration and recovery of the ethyl lactate. tandfonline.com Water, the most environmentally benign solvent, has also been employed in the synthesis of imidazole derivatives, sometimes facilitated by plant extracts as natural catalysts or under ultrasonic irradiation. researchgate.netorgchemres.org

Catalyst-Free and Solvent-Free Synthesis: Eliminating the catalyst and solvent simplifies the reaction setup and work-up, reduces waste, and lowers costs. Several protocols for the synthesis of substituted imidazoles have been developed under catalyst-free and solvent-free conditions. tandfonline.comresearchgate.net For instance, the three-component reaction of a 1,2-dicarbonyl, an aldehyde, and ammonium (B1175870) acetate (B1210297) can proceed efficiently by simply heating the neat reactants, aligning perfectly with green chemistry principles. researchgate.net Similarly, solvent-free syntheses using recyclable heterogeneous catalysts, such as antimony trichloride (B1173362) on silica (B1680970) gel, offer high yields and easy catalyst recovery. ias.ac.in

Modern Coupling Methodologies for C-C Bond Formation

The key step in synthesizing this compound involves forming the carbon-carbon bond between the C2 position of the 1-methylimidazole ring and the C3 position of the benzaldehyde ring. Modern cross-coupling reactions offer highly efficient and atom-economical pathways for this transformation.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds. mdpi.com It is considered a relatively green reaction due to its use of stable and low-toxicity organoboron reagents and often mild reaction conditions. researchgate.netresearchgate.net An eco-friendly Suzuki coupling could be envisioned between a pre-functionalized 1-methylimidazole, such as 2-bromo-1-methyl-1H-imidazole, and 3-formylphenylboronic acid. Recent advancements focus on performing this reaction in greener solvents like water or ethanol/water mixtures, using low loadings of palladium catalysts, and employing recyclable catalytic systems. researchgate.netnih.gov

Direct C-H Arylation: Direct C-H arylation represents a more advanced and "greener" strategy, as it circumvents the need for pre-functionalization (e.g., halogenation or boronation) of one of the coupling partners. researchgate.net This approach significantly improves atom economy by reducing the number of synthetic steps and the waste generated. A plausible green synthesis for the target compound would involve the direct palladium-catalyzed coupling of 1-methylimidazole with 3-bromobenzaldehyde or 3-chlorobenzaldehyde. nih.gov Research in this area has focused on developing reaction conditions that use greener solvents, such as anisole, and minimize the need for expensive or complex ligands. nih.gov This methodology offers a more sustainable and efficient route to complex arylated imidazoles. researchgate.net

Interactive Data Table: Green Approaches for Imidazole Synthesis

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 3 1 Methyl 1h Imidazol 2 Yl Benzaldehyde

Reactions Involving the Benzaldehyde (B42025) Aldehyde Group

The aldehyde functional group is the primary site for a variety of chemical transformations, including oxidation, condensation, and nucleophilic addition reactions.

Oxidation Reactions

The aldehyde group of 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde is susceptible to oxidation to form the corresponding carboxylic acid, 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid. This transformation is a fundamental reaction of aldehydes. While specific studies on the oxidation of this particular compound are not prevalent, the reaction can be achieved using a range of common oxidizing agents. For instance, transition metal-catalyzed aerobic oxidation is a known method for converting methylarenes to benzaldehydes, and further oxidation to benzoic acids can occur. nih.gov Electrochemical oxidation methods have also been employed for the conversion of toluene (B28343) derivatives to benzaldehydes and can be extended to the synthesis of benzoic acids. nih.gov The synthesis of related compounds, such as 4-(1H-imidazol-1-yl)benzoic acid, has been documented, implying that the imidazole (B134444) moiety is stable to typical oxidation conditions required for the aldehyde group. researchgate.net

| Oxidizing Agent | Product | Notes |

| Potassium permanganate (B83412) (KMnO4) | 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid | A strong oxidizing agent. |

| Jones reagent (CrO3/H2SO4) | 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid | Typically used for oxidizing primary alcohols and aldehydes. |

| Tollens' reagent ([Ag(NH3)2]+) | 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid | A mild oxidizing agent, often used as a qualitative test for aldehydes. |

| Air (aerobic oxidation) | 3-(1-Methyl-1H-imidazol-2-yl)benzoic acid | Often requires a catalyst. nih.gov |

Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt Type)

The aldehyde group readily participates in condensation reactions with enolates or other stabilized carbanions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or another carbonyl compound that has an α-hydrogen. wikipedia.orgwisdomlib.org This reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated carbonyl compounds. nih.govtaylorandfrancis.com

In the context of this compound, it can react with ketones such as acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) to form chalcone-like structures. mdpi.commdpi.com These reactions are significant in the synthesis of various biologically active molecules. mdpi.commdpi.comresearchgate.net The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated system. gordon.edu

| Reactant | Catalyst | Product Type |

| Acetophenone | NaOH | Chalcone |

| Acetone | NaOH | Dibenzylideneacetone analog |

| Cycloalkanones | NaOH | α,α'-bis(benzylidene)cycloalkanones |

Nucleophilic Additions

The carbonyl carbon of the aldehyde group is electrophilic and is therefore a target for nucleophiles. libretexts.org A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides, can add to the carbonyl group to form a tetrahedral intermediate, which upon protonation yields an alcohol.

Benzaldehyde derivatives are generally reactive towards nucleophilic addition, although their reactivity can be influenced by the electronic effects of the substituents on the aromatic ring. libretexts.orgaskfilo.com N-heterocyclic carbenes (NHCs) have been shown to catalyze the allylation of benzaldehyde with allyltrichlorosilane, resulting in the corresponding homoallylic alcohol in high yield. consensus.app

| Nucleophile | Product |

| Grignard Reagent (R-MgX) | Secondary alcohol |

| Organolithium Reagent (R-Li) | Secondary alcohol |

| Cyanide (CN-) | Cyanohydrin |

| Ylide (Wittig Reagent) | Alkene |

| Allyltrichlorosilane (with NHC catalyst) | Homoallylic alcohol |

Reactions Involving the Imidazole Nucleus

The imidazole ring, being an electron-rich aromatic system, also participates in a range of chemical reactions.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is susceptible to electrophilic attack. globalresearchonline.net Due to the presence of two nitrogen atoms, the electron density is not evenly distributed, and electrophilic substitution typically occurs at the C4 and C5 positions. globalresearchonline.net The reactivity of imidazole towards electrophilic aromatic substitution is greater than that of benzene (B151609). pearson.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For this compound, the benzaldehyde substituent will influence the regioselectivity of the substitution on the imidazole ring.

| Reaction | Electrophile | Typical Product |

| Nitration | NO2+ | 4-Nitro or 5-Nitro derivative |

| Halogenation | Br+ or Cl+ | 4-Bromo/Chloro or 5-Bromo/Chloro derivative |

| Sulfonation | SO3 | Imidazole-4-sulfonic acid or Imidazole-5-sulfonic acid |

Nucleophilic Attack on Imidazole-Derived Intermediates (e.g., Carbenes, Zwitterions)

The imidazole moiety is a precursor to N-heterocyclic carbenes (NHCs). Deprotonation of the corresponding imidazolium (B1220033) salt at the C2 position would generate a highly nucleophilic carbene. However, in this compound, the C2 position is substituted with the benzaldehyde group.

A more relevant reaction pathway involves the generation of a zwitterionic intermediate, known as the Breslow intermediate, which is central to NHC-catalyzed reactions of aldehydes. nih.govnih.gov In a reaction such as the benzoin (B196080) condensation, an NHC catalyst adds to an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer generates the Breslow intermediate, which is an acyl anion equivalent. nih.govbeilstein-journals.org This nucleophilic intermediate can then attack another molecule of the aldehyde. While this compound itself is the substrate, it can undergo self-condensation or react with other aldehydes in the presence of an external NHC catalyst. researchgate.net The formation of this key intermediate allows for umpolung (polarity reversal) of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. nih.gov

| Intermediate | Formation | Subsequent Reaction |

| Breslow Intermediate | Addition of an external NHC to the aldehyde group followed by proton transfer. | Nucleophilic attack on another aldehyde molecule (e.g., benzoin condensation). nih.govbeilstein-journals.org |

Transformations at the Methyl Group of the Imidazole Moiety

The N-methyl group of the imidazole ring in this compound, while generally stable, can undergo a variety of chemical transformations under specific conditions. These reactions are crucial for the functionalization of the imidazole core and for the synthesis of novel derivatives with potentially altered biological or material properties.

One of the primary transformations of the N-methyl group is oxidation . While direct oxidation of the methyl group to an aldehyde or a carboxylic acid can be challenging, the nitrogen atom of the imidazole ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the imidazole ring and can influence the reactivity of the other substituents. The oxidation of N-heterocycles is an important reaction, and various oxidizing agents have been employed for this purpose. For instance, hydrogen peroxide is a common oxidant, and its use in the oxidation of nitrogen-containing heterocyclic compounds has been reviewed. researchgate.net Catalytic systems, such as a Mo/P system with hydrogen peroxide, have also been developed for the efficient N-oxidation of a variety of nitrogen heterocycles. nih.gov

Another potential transformation is halogenation . The methyl group can undergo free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) under photoirradiation, to introduce a halogen atom. researchgate.net This process involves the abstraction of a hydrogen atom from the methyl group by a bromine radical, followed by reaction with a bromine molecule. The resulting halomethyl derivative is a versatile intermediate that can be further converted into other functional groups, such as alcohols, ethers, and amines.

Furthermore, the N-methyl group can be a site for deprotonation and subsequent functionalization . Although the protons on the methyl group are not highly acidic, the use of very strong organosuperbases can facilitate their removal to generate a carbanionic intermediate. researchgate.net This transient species can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the methyl position. The basicity of the imidazole nitrogen can influence the ease of this deprotonation. wikipedia.org

The following table summarizes the potential transformations at the N-methyl group of 1-methyl-1H-imidazole derivatives:

| Transformation | Reagents and Conditions | Product Type |

| N-Oxidation | Hydrogen Peroxide, Mo/P catalytic systems | 1-Methyl-1H-imidazole-3-oxide |

| Halogenation | N-Bromosuccinimide (NBS), light | 1-(Halomethyl)-1H-imidazole |

| Deprotonation/Functionalization | Strong organosuperbases, followed by electrophiles | 1-(Substituted methyl)-1H-imidazole |

Investigating Reaction Intermediates and Mechanisms

Understanding the intermediates and mechanisms of the transformations at the N-methyl group is crucial for optimizing reaction conditions and for designing new synthetic routes. The reactive nature of many of these intermediates, however, makes their detection and characterization a significant challenge.

Detection and Characterization of Transient Species

The direct observation of transient species in chemical reactions often requires specialized spectroscopic techniques. For instance, in the oxidation of imidazole derivatives by hydroxyl radicals, pulse radiolysis has been used to generate and study the resulting radical intermediates. nih.gov The transient absorption spectra of these species provide valuable information about their structure and reactivity.

In the case of deprotonation reactions, the resulting carbanions are typically highly reactive and short-lived. Their presence is often inferred from the products of trapping experiments with electrophiles. However, in some cases, it may be possible to detect these intermediates at low temperatures using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Electrochemical methods can also be employed to study reaction intermediates. For example, the electrochemical oxidation of methylarenes has been shown to proceed through radical cation intermediates, which can be detected and characterized by their electrochemical behavior. nih.gov

Mechanistic Postulations of Complex Reaction Sequences

Based on experimental observations and computational studies, detailed mechanisms for complex reaction sequences can be proposed. For instance, the oxidation of methylarenes in the presence of N-bromosuccinimide and molecular oxygen is thought to proceed via a radical chain mechanism involving a peroxyl radical intermediate. researchgate.net

Computational chemistry plays a vital role in elucidating reaction mechanisms. Theoretical studies can provide insights into the structures and stabilities of transition states and intermediates, helping to rationalize the observed reactivity and selectivity. For example, computational studies have been used to investigate the mechanism of ruthenium tetroxide oxidation of N-methyl-isoxazolidine, revealing a two-step process involving a double hydrogen transfer. unimib.it Similarly, theoretical analyses have shed light on the OH-initiated atmospheric oxidation reactions of imidazole. rsc.org

The functionalization of imidazole N-oxides has also been the subject of mechanistic investigations, with proposed pathways including cycloaddition and nucleophilic substitution reactions. nih.gov These studies often involve a combination of experimental evidence, such as the isolation and characterization of intermediates, and computational modeling to map out the entire reaction coordinate.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis

An IR spectrum of 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde would be expected to display several key absorption bands. A strong, sharp peak characteristic of the aldehyde carbonyl (C=O) stretching vibration would be anticipated around 1700 cm⁻¹. The C-H stretching of the aldehyde group would likely appear as a pair of medium-intensity bands around 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations would be observed as a group of weaker bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the benzene (B151609) and imidazole (B134444) rings would produce a series of bands in the 1600-1400 cm⁻¹ region. The C-N stretching of the imidazole ring and the N-CH₃ stretching would also have characteristic absorptions.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Methyl C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600-1450 | Medium-Strong | Aromatic & Imidazole C=C/C=N Stretch |

| ~1350 | Medium | Methyl C-H Bend |

Raman Spectroscopic Studies

Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode of the benzene ring, would be expected to produce a strong signal. The C=C and C=N stretching vibrations of the imidazole ring would also be Raman active. While the carbonyl stretch is often weaker in Raman than in IR, it would still be an important diagnostic peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aldehyde proton would be the most downfield signal, expected as a singlet around 9-10 ppm. The protons on the benzene ring would appear in the aromatic region (7-8.5 ppm), with their splitting patterns determined by their substitution pattern. The two protons on the imidazole ring would likely appear as distinct signals, also in the aromatic region. The methyl group protons attached to the imidazole nitrogen would be the most upfield, appearing as a sharp singlet around 3.5-4 ppm.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde-H |

| ~7.5-8.2 | Multiplet | 4H | Aromatic-H (Benzene) |

| ~7.1, ~7.3 | Doublets | 1H each | Imidazole-H |

| ~3.8 | Singlet | 3H | N-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The aldehyde carbonyl carbon would be the most deshielded, appearing at a chemical shift above 190 ppm. The carbons of the benzene and imidazole rings would resonate in the 110-150 ppm range. The methyl carbon would be the most shielded, appearing at a much lower chemical shift, typically around 30-40 ppm.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| ~192 | C=O (Aldehyde) |

| ~120-150 | Aromatic & Imidazole Carbons |

| ~35 | N-CH₃ |

Advanced NMR Techniques (e.g., DEPT-135)

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be crucial for distinguishing between different types of carbon atoms based on the number of attached protons. In a DEPT-135 spectrum:

CH₃ (methyl) groups would appear as positive signals.

CH₂ (methylene) groups would appear as negative signals (pointing downwards).

CH (methine) groups would appear as positive signals.

C (quaternary) carbons, including the carbonyl carbon and the substituted carbons of the aromatic rings, would be absent.

This technique would definitively confirm the assignments of the methyl, methine (aromatic and imidazole CH), and quaternary carbons in the ¹³C NMR spectrum. For this compound, one would expect to see positive signals for the methyl carbon and all the CH carbons of the benzene and imidazole rings. There would be no negative signals as there are no CH₂ groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Detailed experimental photophysical data for this compound are not extensively reported in the reviewed scientific literature. However, the expected spectroscopic properties can be inferred from the constituent chromophoric systems: the benzaldehyde (B42025) moiety and the N-methylimidazole ring.

The UV-Vis absorption spectrum is anticipated to be dominated by electronic transitions within the benzaldehyde portion of the molecule. Benzaldehyde typically exhibits a strong absorption band around 248 nm, which is assigned to a π → π* transition of the aromatic ring conjugated with the carbonyl group. researchgate.net A weaker, longer-wavelength absorption band corresponding to the forbidden n → π* transition of the carbonyl group may also be present, often observed near 280 nm. researchgate.net The presence of the imidazole substituent on the phenyl ring is expected to modulate the energies of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift.

Imidazole derivatives are integral components in many fluorescent materials, and molecules incorporating them can exhibit significant luminescence. researchgate.netnih.gov The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular structure, substitution patterns, and the polarity of the solvent environment. nih.govtandfonline.com Conjugates of imidazole with other aromatic systems, such as benzoxazole (B165842) and benzothiazole, have been shown to be fluorescent, with properties that can be tuned by modifying the molecular structure. nih.govrsc.org Therefore, this compound may exhibit fluorescence, likely originating from an excited state with charge-transfer character between the electron-rich imidazole ring and the electron-withdrawing benzaldehyde moiety.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The monoisotopic mass of this compound is 186.07932 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to provide a measured mass that is highly consistent with this theoretical value.

While experimental spectra for this specific molecule are not widely published, predicted mass-to-charge ratios (m/z) for common adducts have been calculated.

Predicted Mass Spectrometry Adducts for C₁₁H₁₀N₂O

| Adduct Type | Predicted m/z |

|---|---|

| [M]+ | 186.07877 |

| [M+H]+ | 187.08660 |

| [M+Na]+ | 209.06854 |

| [M+K]+ | 225.04248 |

| [M+NH₄]+ | 204.11314 |

| [M-H]- | 185.07204 |

Data sourced from PubChem predictions. uni.lu

The fragmentation pattern upon ionization (e.g., by electron impact) can be predicted based on the known behavior of aromatic aldehydes and imidazole-containing compounds. docbrown.infolibretexts.org The molecular ion peak ([M]⁺) would be observed at m/z ≈ 186. Key fragmentation pathways for aromatic aldehydes typically include the loss of a hydrogen atom from the aldehyde group to yield a stable acylium ion (M-1), or the loss of the entire formyl radical (M-29). quizlet.comchegg.com

Plausible Fragmentation Pathways

| Fragmentation | Lost Fragment | Resulting m/z (approx.) | Description |

|---|---|---|---|

| [M]⁺ → [M-H]⁺ | H• | 185 | Loss of the aldehydic hydrogen atom to form a stable benzoyl-type cation. docbrown.infochegg.com |

| [M]⁺ → [M-CHO]⁺ | •CHO | 157 | Loss of the formyl radical, resulting in a 1-methyl-2-phenyl-1H-imidazolium cation. docbrown.infolibretexts.org |

| [M]⁺ → [M-CO]⁺ | CO | 158 | Rearrangement followed by loss of a neutral carbon monoxide molecule. docbrown.infoquizlet.com |

These pathways are based on general fragmentation patterns of aromatic aldehydes. docbrown.infolibretexts.orgquizlet.comchegg.com

Electron Paramagnetic Resonance (EPR) Studies of Intermediates

There are no published reports of Electron Paramagnetic Resonance (EPR) studies conducted on this compound or its reaction intermediates. EPR spectroscopy is a technique specifically used to detect and characterize chemical species that have unpaired electrons, known as paramagnetic species, which include free radicals and radical ions. osti.govnih.gov

In a hypothetical context, EPR could be a valuable tool for investigating certain reactive intermediates of this compound. For example, one-electron reduction of the carbonyl group would form a radical anion, which, if sufficiently stable, could be characterized by EPR. Similarly, one-electron oxidation could generate a radical cation. Such species might be generated through electrochemical methods or via photochemical reactions.

Furthermore, studies on related imidazolium (B1220033) compounds have shown that radicals can be formed on the imidazole ring itself under conditions such as radiolysis. osti.govresearchgate.netresearchgate.net EPR spectroscopy has been used to identify the resulting 2-imidazolyl radicals. researchgate.net If this compound were subjected to similar high-energy conditions, EPR could potentially be used to study the structure and stability of any resulting paramagnetic intermediates.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methods and Basis Sets

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular behavior. Typically, studies on compounds of similar complexity would employ methods like Density Functional Theory (DFT) or ab initio molecular orbital theory.

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Geometrical optimization and conformational analysis are standard computational procedures to determine the most stable arrangement of atoms.

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals dictates a compound's electronic properties, including its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is standard practice. For 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde, there is no published data on its electronic structure or molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acadpubl.eumdpi.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 1-methyl-1H-imidazole ring. This is because imidazole (B134444) and its derivatives are known to be excellent electron donors. acadpubl.eu Conversely, the LUMO is anticipated to be centered on the benzaldehyde (B42025) moiety, particularly on the electron-withdrawing aldehyde group (-CHO) and the phenyl ring. mdpi.com This separation of FMOs suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The specific energy values and the gap can be precisely calculated using DFT methods, typically with functionals like B3LYP and a suitable basis set such as 6-31G(d,p). acadpubl.euresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical values based on computational studies of analogous substituted imidazoles and benzaldehydes.

| Parameter | Predicted Value (eV) | Expected Localization |

|---|---|---|

| HOMO Energy | ~ -5.3 to -6.0 | Primarily on the 1-methyl-1H-imidazole ring |

| LUMO Energy | ~ -1.3 to -2.0 | Primarily on the benzaldehyde ring and aldehyde group |

| HOMO-LUMO Gap (ΔE) | ~ 3.3 to 4.7 | Indicates moderate to high chemical stability |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comwalisongo.ac.id The MESP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net

In the MESP map of this compound, the most negative potential is expected to be concentrated around the oxygen atom of the aldehyde group, a common feature in aldehydes due to the oxygen's high electronegativity. researchgate.net Another region of negative potential would be located near the nitrogen atom (N3) of the imidazole ring that is not methylated.

Conversely, the most positive potential (blue regions) would likely be found on the hydrogen atom of the aldehyde group and the hydrogen atoms attached to the aromatic rings. researchgate.net This distribution highlights the primary sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. acadpubl.eu The stabilization energy (E2) associated with these interactions quantifies their strength.

For this compound, significant NBO interactions are expected between the two aromatic rings. Key interactions would include:

π → π* interactions: Delocalization of electrons from the π orbitals of the imidazole ring to the π* antibonding orbitals of the benzaldehyde ring, and vice versa. This interaction is crucial for the electronic communication between the two moieties.

These charge delocalizations lead to a more stabilized molecular system. The magnitude of these interactions, calculated as second-order perturbation energies, indicates the extent of intramolecular charge transfer and conjugation. acadpubl.eu

Fukui Function Analysis for Reactivity Sites

Fukui functions are local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This analysis allows for the precise identification of sites susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed).

For this compound, Fukui analysis would likely confirm the predictions from MESP mapping. The carbonyl carbon of the aldehyde group is expected to be a primary site for nucleophilic attack. The oxygen atom of the aldehyde and specific carbon atoms on the imidazole ring would be identified as probable sites for electrophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure and understand its vibrational and electronic properties.

Simulated Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the simulated spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands can be achieved. nih.gov

Key vibrational modes for this compound would include:

C=O stretching: A strong band characteristic of the aldehyde group, typically appearing in the range of 1680-1710 cm⁻¹.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Imidazole Ring Vibrations: C=N and C=C stretching modes within the 1400-1600 cm⁻¹ range.

C-N stretching: Vibrations associated with the imidazole ring and the link to the methyl group.

Table 2: Predicted Characteristic Vibrational Frequencies This table presents expected frequency ranges for key functional groups based on DFT studies of similar aromatic aldehydes and imidazoles.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aldehyde C-H Stretch | 2810-2850 and 2710-2750 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aldehyde C=O Stretch | 1680-1710 | Strong |

| Aromatic C=C Stretch | 1580-1620 | Medium to Strong |

| Imidazole C=N Stretch | 1450-1550 | Medium |

| N-CH₃ Stretch | 2920-2980 | Medium |

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netyoutube.com By performing GIAO calculations, typically at the DFT level, one can predict the ¹H and ¹³C NMR spectra of a molecule. bohrium.comresearchgate.net These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), show excellent correlation with experimental data. researchgate.net

For this compound, the predicted ¹H NMR spectrum would feature:

A distinct singlet for the aldehyde proton (-CHO) in the downfield region, typically around 9.8-10.1 ppm.

A singlet for the N-methyl protons around 3.7-4.0 ppm.

A series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzaldehyde and imidazole rings.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at ~190 ppm, along with signals for the aromatic and imidazole carbons in the 110-150 ppm range, and the N-methyl carbon around 35-40 ppm. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table presents hypothetical chemical shift values based on the GIAO method and experimental data from analogous structures.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aldehyde H | ¹H | 9.8 - 10.1 | Singlet |

| Aromatic H's | ¹H | 7.2 - 8.2 | Multiplets/Doublets |

| Imidazole H's | ¹H | 7.0 - 7.5 | Doublets/Singlets |

| N-Methyl H's | ¹H | 3.7 - 4.0 | Singlet |

| Aldehyde C | ¹³C | 190 - 193 | - |

| Aromatic C's | ¹³C | 125 - 140 | - |

| Imidazole C's | ¹³C | 120 - 145 | - |

| N-Methyl C | ¹³C | 35 - 40 | - |

Theoretical UV-Vis Spectra (e.g., TD-DFT)

A theoretical investigation into the electronic absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT) would provide significant insights into its electronic structure and transitions. Such a study would involve optimizing the molecule's ground state geometry and then calculating the vertical excitation energies and corresponding oscillator strengths. The resulting data would predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*), which could then be correlated with experimental spectroscopic measurements. The choice of functional and basis set would be critical in obtaining accurate results that align with empirical data.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

The investigation of non-linear optical (NLO) properties is crucial for identifying potential applications in optoelectronics and photonics. Computational methods are instrumental in predicting these properties for novel organic molecules.

Dipole Moment and Polarizability Tensor Analysis

Interactive Data Table: Hypothetical Dipole Moment and Polarizability Data No published data is available. The following table is a template for what future research could provide.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. Quantum chemical calculations, typically using DFT with a suitable functional (like B3LYP or CAM-B3LYP) and basis set, would be employed to determine the components of the β tensor. The magnitude of the total first-order hyperpolarizability (βtot) is directly related to the molecule's potential for applications such as second-harmonic generation (SHG). The analysis would focus on how the molecular structure, particularly the interaction between the imidazole and benzaldehyde moieties, contributes to the NLO response.

Intermolecular Interactions and Crystal Packing Motifs

Understanding how molecules of this compound interact in the solid state is fundamental to predicting its macroscopic properties. This would typically involve analysis of single-crystal X-ray diffraction data, supplemented by computational modeling.

Hydrogen Bonding Interactions

In the absence of strong hydrogen bond donors (like -OH or -NH2), the primary hydrogen bonding interactions would likely be of the weaker C-H···O and C-H···N types. A crystallographic study would identify these interactions, detailing the donor-acceptor distances and angles. For instance, the aldehyde oxygen atom could act as an acceptor for hydrogen atoms from the phenyl or imidazole rings of neighboring molecules. Similarly, the non-methylated nitrogen of the imidazole ring could also serve as a hydrogen bond acceptor.

Pi-Stacking Interactions

Pi-stacking interactions between the aromatic phenyl and imidazole rings are expected to play a significant role in the crystal packing. The analysis would focus on the geometry of these interactions, such as the centroid-to-centroid distance between stacked rings and the slip angles. These parameters determine whether the stacking is of a face-to-face or offset (parallel-displaced) nature. Such interactions are crucial for the thermal stability and electronic properties of the crystalline material.

Hirshfeld Surface Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. This analytical technique is contingent upon the availability of single-crystal X-ray diffraction data, which provides the precise three-dimensional arrangement of molecules in a crystal lattice. Without this foundational crystallographic information, a Hirshfeld surface analysis, which elucidates intermolecular interactions, cannot be performed.

Advanced Applications and Derivatization in Chemical Research

Design and Synthesis of Derivatives for Structure-Property Relationship Studies

The bifunctional nature of 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde, possessing both a nucleophilic imidazole (B134444) nitrogen and an electrophilic aldehyde carbon, allows for systematic structural modifications to investigate structure-property relationships. The aldehyde group is a prime site for derivatization, most commonly through condensation reactions with amines to form Schiff bases. These reactions are efficient and allow for the introduction of a vast range of functional groups, thereby modulating the electronic and photophysical properties of the molecule.

For instance, condensing the parent aldehyde with various anilines (p-substituted with electron-donating or electron-withdrawing groups) creates a series of D-π-A (donor-π-acceptor) or A-π-A type chromophores. Studies on analogous systems demonstrate that these modifications directly impact the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, influences their absorption and emission spectra. Enhanced electron-donating or withdrawing capabilities in the appended group typically lead to significant shifts in emission wavelengths and can affect the fluorescence quantum yield.

Another synthetic strategy involves modification of the imidazole ring. While the N-methyl group provides stability, further functionalization at the C4 or C5 positions of the imidazole ring can be explored to fine-tune steric and electronic properties. These systematic derivatizations are crucial for developing molecules with optimized characteristics for specific applications, such as fluorescent probes or materials for organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net

Below is a representative table illustrating how functional group modification on similar imidazole-based scaffolds can influence photophysical properties.

| Derivative Type | Modification | Effect on Photophysical Properties | Reference Finding |

| Schiff Base | Condensation with electron-donating amine | Red-shift in emission spectrum, potential increase in quantum yield | Modifying the donor strength in D-π-A systems enhances intramolecular charge transfer (ICT), leading to changes in emission color and intensity. nih.gov |

| Schiff Base | Condensation with electron-withdrawing amine | Blue-shift in emission or quenching of fluorescence | Strong acceptor groups can alter the energy of the LUMO, affecting the HOMO-LUMO gap and emission properties. rsc.org |

| Imidazole Core | Introduction of bulky groups at C4/C5 | Can induce Aggregation-Induced Emission (AIE) by restricting intramolecular rotation in the solid state. nih.govrsc.org | |

| Extended Conjugation | Knoevenagel condensation at aldehyde | Significant red-shift in absorption and emission; enhancement of two-photon absorption cross-section. researchgate.net |

Coordination Chemistry and Ligand Design Utilizing the Imidazole-Benzaldehyde Scaffold

The this compound scaffold is an excellent candidate for ligand design in coordination chemistry. The imidazole ring, specifically the sp²-hybridized nitrogen atom (N3), is a well-established coordination site for a wide range of metal ions. The aldehyde group can either remain as a functional handle for post-coordination modification or participate in chelation, often after conversion to a Schiff base.

The primary strategy for metal complexation involves the N3 atom of the imidazole ring acting as a monodentate ligand. This interaction is fundamental in the formation of numerous metal-organic complexes and frameworks. nih.govnih.gov A more advanced approach involves converting the aldehyde into a Schiff base by reacting it with an amine that contains an additional donor atom (e.g., 2-aminoethanol or 2-aminopyridine). This creates a bidentate or tridentate ligand capable of forming stable chelate rings with a metal center. The resulting metal complexes often exhibit enhanced thermal and chemical stability. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are commonly used, leading to complexes with diverse geometries, including tetrahedral, square planar, and octahedral arrangements. uomustansiriyah.edu.iqresearchgate.netmdpi.com

The formation and structure of these metal-ligand adducts are confirmed through various analytical techniques.

FT-IR Spectroscopy: Coordination of the imidazole nitrogen to a metal ion is typically evidenced by a shift in the C=N stretching vibration of the imidazole ring. In Schiff base complexes, the imine C=N stretch also shifts upon coordination. researchgate.net

UV-Vis Spectroscopy: The d-d electronic transitions in transition metal complexes give rise to characteristic absorption bands in the visible region, which are sensitive to the coordination geometry and the ligand field strength. Ligand-to-metal or metal-to-ligand charge transfer bands may also appear. uomustansiriyah.edu.iq

NMR Spectroscopy: While paramagnetic complexes can lead to broadened signals, ¹H NMR of diamagnetic complexes (e.g., with Zn(II) or Cd(II)) can confirm the coordination environment. Protons near the coordination site experience shifts in their resonance frequencies.

The following table summarizes typical characteristics of metal complexes formed with analogous imidazole-based ligands.

| Metal Ion | Typical Ligand Type | Coordination Geometry | Key Characterization Data | Reference Finding |

| Cu(II) | Schiff Base (N,O donors) | Distorted Octahedral / Square Planar | Broad d-d transition in UV-Vis spectrum; Shift in IR C=N stretching frequency. mdpi.comnih.gov | |

| Ni(II) | Imidazole + co-ligands | Octahedral | Multiple d-d transitions in UV-Vis; Magnetic susceptibility confirms paramagnetic nature. nih.gov | |

| Zn(II) | Imidazole / Schiff Base | Tetrahedral | Diamagnetic; Sharp signals in ¹H NMR; Coordination confirmed by shifts in proton resonances. rsc.org | |

| Cd(II) | Tripodal Imidazole | Distorted Octahedral | Formation of 3D metal-organic frameworks confirmed by X-ray crystallography. nih.gov |

Role as a Building Block in Heterocyclic Synthesis

The aldehyde functionality makes this compound a versatile C1 building block for the construction of more complex heterocyclic systems. It readily participates in a variety of classical condensation and multicomponent reactions.

One of the most common applications is in the Radziszewski reaction (or Debus-Radziszewski synthesis), a multicomponent reaction where an aldehyde, a 1,2-dicarbonyl compound (like benzil), and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) condense to form a 2,4,5-triaryl-substituted imidazole. researchgate.netresearchgate.net In this context, this compound would yield a highly functionalized imidazole bearing another imidazole moiety.

Furthermore, the aldehyde can react with active methylene (B1212753) compounds in Knoevenagel condensations, or with hydrazines and hydroxylamines to form hydrazones and oximes, which are themselves precursors to other five- and six-membered heterocycles like pyrazoles and isoxazoles. oup.com Schiff bases derived from this aldehyde can also undergo cycloaddition reactions, further expanding its synthetic utility. These reactions are central to combinatorial chemistry and the generation of libraries of novel heterocyclic compounds for various screening purposes.

Catalytic Applications in Organic Transformations

The this compound scaffold is a direct precursor to one of the most important classes of organocatalysts: N-heterocyclic carbenes (NHCs). The synthesis involves two key steps:

Formation of an Imidazolium (B1220033) Salt: The aldehyde group is first reduced to a hydroxymethyl group, which is then converted to a chloromethyl group. Subsequent reaction with a primary amine or another nucleophile is followed by quaternization of the imidazole N3 atom. A more direct route involves reductive amination of the aldehyde with a bulky amine (e.g., 2,6-diisopropylaniline) followed by cyclization and quaternization to form the imidazolium salt precursor. beilstein-journals.orgbeilstein-journals.org

Generation of the NHC: The resulting imidazolium salt is deprotonated at the C2 position (the carbon between the two nitrogen atoms) using a strong base to yield the free NHC. uliege.be

These NHCs are powerful nucleophilic catalysts used in a variety of transformations, including the benzoin (B196080) condensation, Stetter reaction, and transesterification reactions. eurjchem.com They are valued for their strong σ-donating ability and their capacity to induce umpolung (polarity reversal) at carbonyl carbons.

Additionally, the metal complexes derived from this scaffold (as described in section 6.2) can themselves possess catalytic activity. For example, copper-imidazole complexes have been shown to exhibit oxidase-like activity, and other transition metal complexes are active in oxidation reactions, such as the catalytic oxidation of styrene. nih.govmdpi.com

Exploration in Materials Science for Optoelectronic Properties (e.g., Non-Linear Optics)

Imidazole-based D-π-A systems are extensively investigated in materials science for their promising optoelectronic properties. The inherent electron-rich nature of the imidazole ring combined with an electron-withdrawing group via a π-conjugated system facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a key requirement for many optical applications.

Derivatives of this compound are prime candidates for third-order non-linear optical (NLO) materials. NLO materials interact with intense electromagnetic fields (like those from lasers) to produce a response that is not linearly proportional to the field strength. This property is crucial for applications in optical switching, data storage, and bioimaging. A key figure of merit for NLO activity is the two-photon absorption (2PA) cross-section, measured in Goeppert-Mayer (GM) units. Research on analogous tripodal and D-π-A imidazole chromophores has shown that their 2PA cross-sections can be systematically tuned through synthetic modification. rsc.orgresearchgate.netrsc.org Extending the π-conjugation or enhancing the donor/acceptor strength of the terminal groups can lead to significantly larger 2PA cross-section values. nih.govnih.gov

Furthermore, the strong fluorescence often exhibited by these compounds makes them suitable for use as emitters in OLEDs or as fluorescent probes. tandfonline.com The introduction of imidazole functionalities into larger frameworks, such as covalent organic frameworks (COFs), has been shown to enhance π-electron conjugation and modulate luminescence, providing a pathway to rationally designed optoelectronic devices. acs.org

The table below presents NLO data for representative D-π-A imidazole derivatives, illustrating the potential of this class of compounds.

| Compound Structure Type | Terminal Group (Acceptor) | Max 2PA Cross-Section (δ2PA) | Solvent | Reference Finding |

| D-π-A Imidazole | Imidazolium Iodide | 276 GM | DMF | Salt formation enhances the electron-accepting ability, leading to a large 2PA cross-section. nih.govnih.gov |

| Tripodal Imidazole | Malononitrile | ~350 GM | THF | Extended chromophores with complex electron acceptors show good 2PA values. rsc.org |

| Tripodal Imidazole | Cyano-ester | ~400 GM | THF | The combination of strong acceptors and a tripodal design enhances NLO properties. rsc.orgresearchgate.net |

| Tripodal Imidazole | Rhodanine | 521 GM | THF | Rhodanine acceptors lead to the highest 2PA cross-section in the studied series. rsc.org |

Q & A

Q. What are the optimal synthetic routes for 3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: A common approach involves coupling imidazole derivatives with benzaldehyde precursors under mild basic conditions. For example, analogous syntheses of fluorinated analogs (e.g., 2-Fluoro-3-(1-methyl-1H-imidazol-2-yl)benzaldehyde) utilize cesium carbonate as a base in dimethylformamide (DMF) at 40°C for 3 hours, achieving moderate yields . Solvent selection (e.g., DMF vs. THF) and catalyst optimization (e.g., transition-metal-free conditions) can enhance reaction efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the aldehyde proton (δ ~10 ppm) and imidazole ring connectivity. For example, the imidazole C2 proton typically resonates at δ 7.2–7.5 ppm in DMSO-d6 .

- IR Spectroscopy : The carbonyl stretch (C=O) of the aldehyde group appears near 1700 cm, while imidazole C-H stretches occur at ~3100 cm .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and electrospray ionization mass spectrometry (ESI-MS) validate molecular weight (e.g., m/z 203.2 for [M+H]) and purity .

Advanced Research Questions

Q. How can researchers employ X-ray crystallography with SHELXL refinement to resolve structural ambiguities in imidazole-containing benzaldehyde derivatives?

Methodological Answer: Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) can resolve bond-length discrepancies between the imidazole ring and benzaldehyde moiety. SHELXL refinement (e.g., using anisotropic displacement parameters and twin refinement for non-merohedral twinning) improves accuracy in electron density maps. For example, SHELXL’s "L.S." command optimizes least-squares convergence, while "HKLF 4" processes twinned data . Validation tools like PLATON ensure adherence to crystallographic standards (e.g., R-factor < 5%) .

Q. What strategies are recommended for analyzing contradictory biological activity data across studies involving this compound analogs?

Methodological Answer:

- Dose-Response Curves : Normalize data using positive controls (e.g., fluconazole for antifungal assays) to account for inter-laboratory variability .

- Meta-Analysis : Pool results from multiple studies (e.g., antimicrobial IC values) and apply statistical models (e.g., random-effects models) to identify outliers. For example, discrepancies in MIC values may arise from differences in bacterial strains or culture media .

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding consistency to biological targets like cytochrome P450 enzymes or histidine kinases .

Q. What methodological considerations are critical when designing structure-activity relationship (SAR) studies for imidazole-based benzaldehyde compounds in drug discovery?

Methodological Answer:

- Scaffold Modification : Systematically vary substituents (e.g., electron-withdrawing groups at the benzaldehyde para-position) and assess impacts on bioactivity. For example, fluorination at the benzaldehyde ring enhances metabolic stability .

- Free-Wilson Analysis : Quantify contributions of specific functional groups to activity using regression models. This requires synthesizing a library of analogs with controlled substitutions .

- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to correlate structural features with pharmacokinetic properties. High logP values (>3) in imidazole derivatives often correlate with improved membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.